3-methyl-1H-benzo[g]pteridine-2,4-dione
Overview
Description
3-methyl-1H-benzo[g]pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-benzo[g]pteridine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4-diaminobenzoic acid with formic acid, followed by cyclization to form the pteridine ring system. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, dihydro derivatives, and substituted pteridines with various functional groups.
Scientific Research Applications
3-methyl-1H-benzo[g]pteridine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of dyes, pigments, and fluorescent probes for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione
- Benzo[g]pteridine-2,4(1H,3H)-dione derivatives
Uniqueness
3-methyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other pteridine derivatives, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-methyl-1H-benzo[g]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-15-10(16)8-9(14-11(15)17)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCNGXOZXEJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419908 | |
Record name | AC1NTM8R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2891-59-0 | |
Record name | AC1NTM8R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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